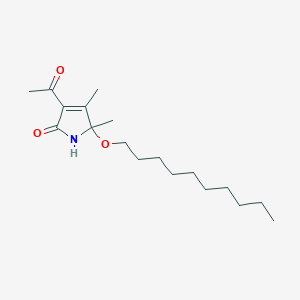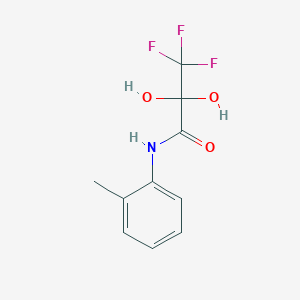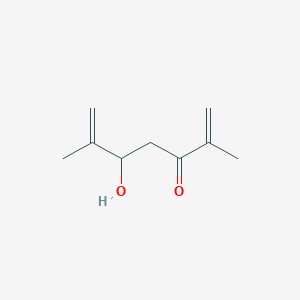
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a unique structure that includes an acetyl group, a decyloxy group, and a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by the introduction of the decyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the Fries rearrangement is a key step in the synthesis of similar compounds, involving the use of boron trifluoride-diethyl ether as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the acetyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the decyloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Applications De Recherche Scientifique
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetylated pyrrolone derivatives and oxadiazoline derivatives. These compounds share structural similarities but may differ in their functional groups and substituents .
Uniqueness
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Propriétés
| 132560-95-3 | |
Formule moléculaire |
C18H31NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-acetyl-5-decoxy-4,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C18H31NO3/c1-5-6-7-8-9-10-11-12-13-22-18(4)14(2)16(15(3)20)17(21)19-18/h5-13H2,1-4H3,(H,19,21) |
Clé InChI |
NWGLDAHYGCELJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1(C(=C(C(=O)N1)C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

